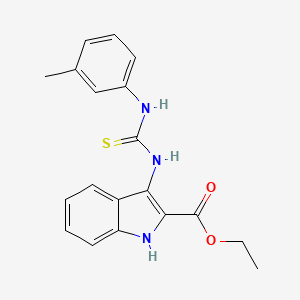

ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate, also known as ETIC, is a chemical compound that has been extensively studied for its potential applications in scientific research. ETIC belongs to the class of indole-based compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Aplicaciones Científicas De Investigación

Mechanism of Amide Formation

Studies on amide formation mechanisms in aqueous media using carbodiimide derivatives highlight the reactivity of such compounds towards carboxylic acids and amines. These reactions are fundamental for bioconjugation applications, where understanding the conditions that favor amide bond formation versus urea derivatives is crucial (Nakajima & Ikada, 1995).

Synthesis of Heterocycles

The compound serves as a building block for synthesizing new heterocycles with potential anticancer activity. By condensing with various reagents, researchers have developed compounds that showed potent activity against colon HCT-116 human cancer cell lines, demonstrating its utility in medicinal chemistry (Abdel-Motaal, Alanzy, & Asem, 2020).

Arylation via C-N Bond Cleavage

A novel arylation method for 3-(aminoalkyl)indoles via C-N bond cleavage under microwave irradiation has been developed, using thiourea as a catalyst. This process synthesizes 3-(α,α-diarylmethyl)indoles efficiently, showcasing the versatility of thiourea-based catalysts in facilitating environmentally benign synthetic pathways (Deb et al., 2016).

Crystal Structure and Spectroscopic Characterization

Research on the crystal structure and spectroscopic characterization of related compounds provides insights into their molecular geometry and vibrational frequencies, contributing to the understanding of their physical and chemical properties. Such studies are foundational in materials science and pharmaceutical chemistry (Pekparlak et al., 2018).

Synthesis of Potential NMDA Receptor Antagonists

The synthesis of related indole carboxylate derivatives highlights their potential as NMDA receptor antagonists, showcasing the chemical versatility of these compounds in neuroscience research (Fabio & Pentassuglia, 1998).

Mecanismo De Acción

Target of Action

The primary targets of the compound “ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate” are currently unknown. This compound is a derivative of indole, and indole derivatives are known to have diverse biological activities . .

Mode of Action

Indole derivatives can interact with various targets, leading to a wide range of biological effects . The specific interactions of this compound with its targets, and the resulting changes, are areas for future research.

Biochemical Pathways

Indole derivatives can influence a variety of pathways due to their diverse biological activities

Result of Action

Given the diverse biological activities of indole derivatives , this compound could potentially have a wide range of effects

Propiedades

IUPAC Name |

ethyl 3-[(3-methylphenyl)carbamothioylamino]-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-3-24-18(23)17-16(14-9-4-5-10-15(14)21-17)22-19(25)20-13-8-6-7-12(2)11-13/h4-11,21H,3H2,1-2H3,(H2,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOCHIBEJUTSRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2826460.png)

![Methyl (1R,4aR,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B2826464.png)

![2-[(2-aminophenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2826466.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2826471.png)

![methyl 3-cyano-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2826473.png)

![1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2826474.png)

![Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2826481.png)